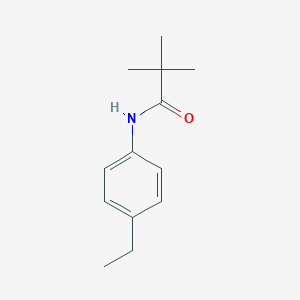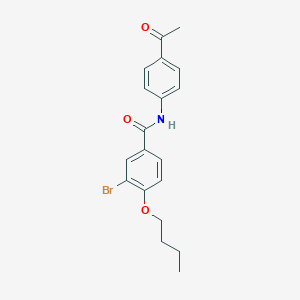
N-(4-ethylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2,2-dimethylpropanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first developed in the 1980s and has since become a widely used medication due to its effectiveness and low risk of side effects. In recent years, there has been significant research into the synthesis, mechanism of action, and physiological effects of Etodolac.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound specifically targets COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of beneficial prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation and pain, and the modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have a low risk of side effects, making it a safe and effective treatment option for many patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, low risk of side effects, and availability in both oral and injectable forms. However, there are also limitations to its use, including the need for careful control of dosing and the potential for interactions with other drugs or experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-ethylphenyl)-2,2-dimethylpropanamide, including the development of new formulations or delivery methods, the investigation of its effects on different types of pain and inflammation, and the exploration of its potential for use in the treatment of other conditions. Additionally, there is ongoing research into the mechanisms of pain and inflammation, which may lead to new insights into the use of this compound and other NSAIDs in the future.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves several steps, starting with the condensation of 4-ethylphenol with methacrylic acid to form 4-ethylphenyl methacrylate. This is then reacted with dimethylamine to form N,N-dimethyl-4-ethylphenylmethacrylamide, which is subsequently cyclized to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are key mediators of inflammation and pain. This makes it an effective treatment for a wide range of conditions, including arthritis, menstrual cramps, and postoperative pain. In addition to its clinical applications, this compound has also been used in scientific research to investigate the mechanisms of pain and inflammation.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-5-10-6-8-11(9-7-10)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
Clave InChI |
UQADKRNWYXDOOZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)



